molecular formula C10F20 B1304042 Perfluorodecene CAS No. 35328-43-9

Perfluorodecene

Cat. No. B1304042
CAS RN: 35328-43-9
M. Wt: 500.07 g/mol
InChI Key: IMVVEWPCRIJQCA-UHFFFAOYSA-N
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Description

Perfluorodecene, a member of the perfluorocarbon family, is not directly discussed in the provided papers. However, perfluorocarbons are a class of compounds consisting mainly of carbon and fluorine atoms, known for their unique chemical properties and applications in various fields such as biomedicine, physical chemistry, and polymer science . Perfluorodecene would similarly consist of a ten-carbon chain with fluorine atoms attached to each carbon, making it a highly fluorinated alkene.

Synthesis Analysis

The synthesis of perfluorinated compounds can be complex and often involves controlled fluorination processes. For example, perfluoro macrocycles have been prepared by carefully controlled elemental fluorination . Similarly, perfluorinated monomers like perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) have been synthesized through various methods and polymerized using free radical mechanisms . These methods could potentially be adapted for the synthesis of perfluorodecene.

Molecular Structure Analysis

Perfluorinated compounds typically exhibit unique molecular structures due to the presence of fluorine atoms. For instance, perfluoropentacene adopts a planar and crystalline herringbone structure , and perfluorinated rubrenes show different crystal packing arrangements with short C-F and F-F contacts disrupting (\pi)-(\pi) interactions . Perfluorodecene would likely have a similar molecular structure characterized by strong C-F bonds and the potential for unique intermolecular interactions.

Chemical Reactions Analysis

The reactivity of perfluorinated compounds can be quite distinct from their hydrocarbon counterparts. For example, perfluorinated macrocycles and cryptands preferentially coordinate anions over cations . The presence of fluorine atoms can also influence the molecular orbital occupancy, as seen in the case of perfluorodecalin . Perfluorodecene may participate in reactions typical of alkenes but would be influenced by the electron-withdrawing effects of the fluorine atoms.

Physical and Chemical Properties Analysis

Perfluorocarbons are known for their chemical inertness, high thermal stability, and unique electronic properties. The synthesis and characterization of perfluorinated polymers, such as those containing perfluorocyclobutane aromatic polyethers, demonstrate their potential as materials with excellent thermal stability and desirable mechanical properties . The physical and chemical properties of perfluorodecene would be influenced by its perfluorinated nature, likely resulting in high stability and resistance to degradation.

Relevant Case Studies

While no specific case studies on perfluorodecene were provided, the papers discuss various perfluorinated compounds and their applications. For instance, perfluoropentacene has been used in organic field-effect transistors (OFETs) due to its high electron mobility . Perfluorinated rubrenes have been studied for their electrochemical properties and potential use in electronic devices . These studies provide insight into the potential applications of perfluorodecene in similar high-performance materials and technologies.

Scientific Research Applications

Thermal Grafting on Silicon Surfaces

Perfluorodecene has been utilized in the thermal grafting of fluorinated molecular monolayers on doped amorphous silicon surfaces. This process involves the gas phase grafting of perfluorodecene on hydrogenated amorphous silicon (a-Si:H) films, which can be undoped or doped with boron and phosphorus. This technique creates hydrophobic surfaces with significant thermal stability up to 370°C, demonstrating the potential use of perfluorodecene in creating durable and water-resistant coatings on silicon-based materials (Sabbah et al., 2009).

Use in Imaging and Therapeutics

Perfluorocarbon nanodroplets, which include perfluorodecene, have been explored as contrast agents in imaging modalities like ultrasound and photoacoustic imaging. These nanodroplets can enhance the quality of imaging and have potential therapeutic applications, suggesting the versatility of perfluorodecene in medical imaging and treatment strategies (Hannah et al., 2014).

Environmental Distribution and Impact

Studies have shown that compounds like perfluorodecene are present in various environmental samples, including human blood. Their widespread distribution and persistence raise concerns about their environmental impact and the need for further research to understand their effects and mechanisms of action in different ecosystems and biological systems (Kannan et al., 2004).

Modification of Ceramic Membranes

Perfluorodecene has been used in modifying the surface of nanostructured ceramic membranes, making them suitable for direct contact membrane distillation. This application demonstrates the compound's potential in enhancing the hydrophobic properties of membranes used in water treatment and desalination processes (Hendren et al., 2009).

Perfluorocarbons in Atmospheric Research

Research on perfluorocarbons, including perfluorodecene, has also been conducted in the context of atmospheric science. These studies focus on their role as tracers in understanding mass movement and transfer in various applications, including their potential environmental impact due to their persistence and global warming potential (Watson et al., 2007).

Future Directions

Perfluorinated alkyl substances have been a challenging subject of technical and scientific disciplines for the last decades. And they will be for the next. PFAS represent a vast group of different molecules with a great variety of applications and physicochemical properties .

properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-icosafluorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(2(12)13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVEWPCRIJQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188833
Record name Perfluoro-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorodecene

CAS RN

35328-43-9
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Eicosafluoro-1-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35328-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorodecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035328439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorodecene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.726
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorodecene
Reactant of Route 2
Perfluorodecene
Reactant of Route 3
Reactant of Route 3
Perfluorodecene
Reactant of Route 4
Perfluorodecene
Reactant of Route 5
Perfluorodecene

Citations

For This Compound
42
Citations
C Godet, H Sabbah, M Hervé… - IOP Conference …, 2010 - iopscience.iop.org
… The slower desorption rate of perfluorodecene monolayers immobilized on aC as compared with a-Si: H surfaces reveals the role of the covalent CC interface bond in the robustness of …
Number of citations: 7 iopscience.iop.org
ML Van Poll, F Zhou, M Ramstedt, L Hu… - Angewandte …, 2007 - Wiley Online Library
… of 3 wt % 1H,1H,2H-perfluorodecene added to the PDMS prepolymer, resulting in increasing … was covered with 1H,1H,2H-perfluorodecene; more accurate calculations are not possible …
Number of citations: 121 onlinelibrary.wiley.com
H Sabbah, A Zebda, S Ababou-Girard, B Fabre… - … Controlled Organic Thin …, 2009 - Springer
Thermally-assisted grafting of linear alkene molecules either in the liquid phase (ethyl undecylenate) or in the gas phase (perfluorodecene), has been performed on atomically flat …
Number of citations: 7 link.springer.com
H Sabbah, JP Conde, V Chu, A Zebda… - Journal of Applied …, 2009 - pubs.aip.org
Thermally induced (160–300 C) gas phase grafting of linear alkene molecules (perfluorodecene) … The hydrophobic properties of perfluorodecene-modified surfaces were studied as a …
Number of citations: 11 pubs.aip.org
H Sabbah, V Chu, JP Conde… - … status solidi c, 2010 - Wiley Online Library
… nominally undoped a‐Si:H surfaces towards perfluorodecene (PFD) molecules in the gas phase has been exploited to investigate a selective patterning of molecular grafting on a …
Number of citations: 2 onlinelibrary.wiley.com
A Robert, C Tondre - Journal of colloid and interface science, 1984 - Elsevier
The isotropic domains of several ternary systems of water, fluorocarbons, and perfluoroalkyl polyoxyethylene surfactants having well-defined numbers of oxyethylene units were …
Number of citations: 30 www.sciencedirect.com
T Strother, T Knickerbocker, JN Russell, JE Butler… - Langmuir, 2002 - ACS Publications
We report a new scheme for attachment of functionalized organic molecules to polycrystalline diamond films. In this scheme, ultraviolet light is used to cause a local reaction between a …
Number of citations: 315 pubs.acs.org
A Zebda, H Sabbah, S Ababou-Girard, F Solal… - Applied Surface …, 2008 - Elsevier
… phase functionalization with perfluorodecene), the OML coverage was changed by increasing the time of exposure to the perfluorodecene vapor. Stability of perfluorodecene-grafted aC …
Number of citations: 63 www.sciencedirect.com
BM Nichols, JE Butler, JN Russell… - The Journal of Physical …, 2005 - ACS Publications
… These experiments, described in Supporting Information, showed no significant difference in the initial reaction rate between pure perfluorodecene and 95% perfluorodecene + 5% …
Number of citations: 159 pubs.acs.org
B Alameddine, OF Aebischer, W Amrein… - Chemistry of …, 2005 - ACS Publications
… The diazo derivative was then coupled with 1H,1H,2H-perfluorodecene using ligandless Heck conditions and the resulting perfluorinated trans-olefin derivative was hydrogenated to its …
Number of citations: 68 pubs.acs.org

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